

# Spectroscopic Analysis of 2-Amino-5-chlorobenzamide: A Technical Guide

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## Compound of Interest

Compound Name: 2-Amino-5-chlorobenzamide

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This technical guide provides an in-depth overview of the spectroscopic data for **2-Amino-5-chlorobenzamide**, a key intermediate in the synthesis of various pharmaceuticals. The document presents comprehensive Infrared (IR) and Nuclear Magnetic Resonance (NMR) data, detailed experimental protocols, and a visual representation of a common synthetic pathway.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Amino-5-chlorobenzamide**, facilitating easy reference and comparison.

### Infrared (IR) Spectroscopy

Characteristic Peaks	Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
N-H Stretching	3546, 3401, 3169	Primary amine (NH <sub>2</sub> ) and Amide (N-H)
C=O Stretching	1678	Amide I band
N-H Bending	1617	Primary amine (NH <sub>2</sub> ) scissoring
C=C Stretching	1584, 1549, 1508, 1482	Aromatic ring
C-Cl Stretching	610	Carbon-chlorine bond

Data sourced from reference[1]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR Spectral Data (300 MHz, CDCl<sub>3</sub>)[2]

Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
7.90	s	2H	-CONH <sub>2</sub>
7.20	d	1H	Ar-H
6.58	d	1H	Ar-H
4.95	s	2H	-NH <sub>2</sub>

<sup>13</sup>C NMR Spectral Data

Specific peak assignments for <sup>13</sup>C NMR were not readily available in the searched literature. However, the availability of <sup>13</sup>C NMR spectra is confirmed.[3]

## Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are based on standard laboratory practices and information from the referenced sources.

## Infrared (IR) Spectroscopy Protocol (KBr Disc Method)

This protocol describes the preparation of a solid sample for IR analysis using the potassium bromide (KBr) disc technique, as indicated by the National Institute of Standards and Technology (NIST).<sup>[4][5]</sup>

- **Sample Preparation:** Approximately 1 mg of **2-Amino-5-chlorobenzamide** is combined with 500 mg of spectroscopic grade KBr.<sup>[4]</sup> The mixture is thoroughly ground to a fine powder in an agate mortar to ensure homogeneity.
- **Disc Formation:** The powdered mixture is transferred to a die press. A pressure of 10-12 tons/in<sup>2</sup> is applied for approximately one minute to form a transparent or semi-transparent pellet.<sup>[6]</sup>
- **Data Acquisition:** The KBr disc is placed in the sample holder of an FT-IR spectrometer, such as a Perkin-Elmer 621.<sup>[4]</sup> The spectrum is then recorded. A background spectrum of a pure KBr disc is typically run first and subtracted from the sample spectrum.

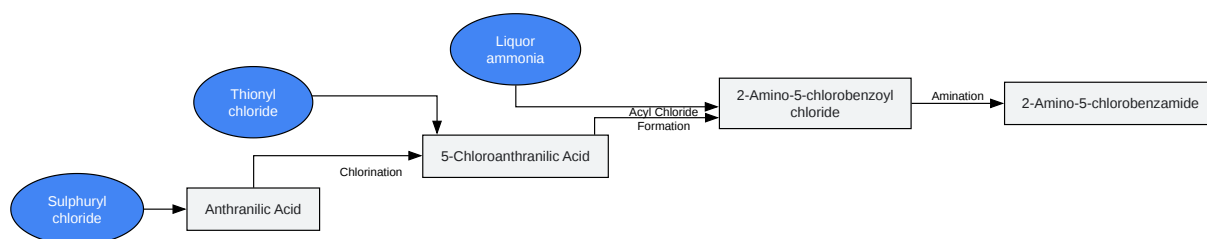
## Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

The following is a general protocol for obtaining the <sup>1</sup>H NMR spectrum of **2-Amino-5-chlorobenzamide**.

- **Sample Preparation:** A sample of **2-Amino-5-chlorobenzamide** is dissolved in a deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>), in a standard NMR tube.<sup>[2]</sup>
- **Data Acquisition:** The NMR tube is placed in the spectrometer, for instance, a Varian CFT-20 instrument.<sup>[3]</sup> The <sup>1</sup>H NMR spectrum is acquired at a frequency of 300 MHz.<sup>[2]</sup>
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard.

## Synthesis Workflow

**2-Amino-5-chlorobenzamide** is a valuable building block in organic synthesis. The following diagram illustrates a common synthetic route.



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Caption: Synthesis of **2-Amino-5-chlorobenzamide**.<sup>[1]</sup>

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